![molecular formula C16H13N3O B2969369 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide CAS No. 551931-33-0](/img/structure/B2969369.png)
4-methyl-N-(6-quinoxalinyl)benzenecarboxamide
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Description
“4-methyl-N-(6-quinoxalinyl)benzenecarboxamide” is a chemical compound with the CAS number 551931-33-0 . It is also known by the synonym "4-methyl-N-(quinoxalin-6-yl)benzamide" .
Molecular Structure The molecular formula for this compound is C16H13N3O , which means it consists of 16 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The molecular weight is 263.29 .
Scientific Research Applications
Antiviral Activity
Quinoxalines have shown potential as antiviral agents, particularly against retroviruses such as HIV .
Antibacterial Activity
Quinoxalines have demonstrated antibacterial properties . They have been found to inhibit the growth of gram-positive bacteria .
Antimicrobial Activity
In addition to their antibacterial properties, quinoxalines also exhibit antimicrobial activities .
Anti-inflammatory Activity
Quinoxalines have been studied for their anti-inflammatory properties .
Anticancer Activity
Quinoxalines have shown potential in the field of oncology. They have been found to exhibit anticancer properties, including activity against colon cancer .
Antifungal Activity
Quinoxalines have demonstrated antifungal properties .
Antituberculosis Activity
Quinoxalines have been studied for their potential use in the treatment of tuberculosis .
Antidiabetic Activity
properties
IUPAC Name |
4-methyl-N-quinoxalin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-2-4-12(5-3-11)16(20)19-13-6-7-14-15(10-13)18-9-8-17-14/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDSHLYEYRMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(6-quinoxalinyl)benzenecarboxamide |
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